molecular formula C15H16N2O B8772193 (4-Aminophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 5809-25-6

(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone

Cat. No.: B8772193
CAS No.: 5809-25-6
M. Wt: 240.30 g/mol
InChI Key: CFYFLCCDJYTKMC-UHFFFAOYSA-N
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Description

4-Amino-4’-(dimethylamino)benzophenone is an organic compound with the molecular formula C15H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both amino and dimethylamino groups attached to a benzophenone core, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4’-(dimethylamino)benzophenone can be synthesized through the reaction of dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting ketone to yield the desired product .

Industrial Production Methods: In industrial settings, the compound is typically produced by reacting dimethylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-(dimethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Amino-4’-(dimethylamino)benzophenone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs UV light and undergoes intersystem crossing to produce excited states that can initiate polymerization reactions. The amino and dimethylamino groups enhance its electron-donating properties, making it an effective photoinitiator .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4’-(dimethylamino)benzophenone is unique due to the presence of both amino and dimethylamino groups, which confer distinct electronic properties and reactivity. This dual functionality makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

CAS No.

5809-25-6

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

(4-aminophenyl)-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C15H16N2O/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,16H2,1-2H3

InChI Key

CFYFLCCDJYTKMC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound 4 (51 mg, 0.15 mmol) was stirred in 10% trifluoroacetic acid (TFA) in dichloromethane (10 mL) at room temperature for 1 hour and extracted with ethyl acetate with aqueous NaHCO3. The organic layer was dried over Na2SO4, and the filtrate was concentrated to give intermediate B (34 mg, 95%). 1H-NMR (CDCl3) 7.76 (d, J=8.7, 2H), 7.66 (d, J=8.4, 2H), 6.68 (d, J=8.7, 2H), 6.67 (d, J=8.4, 2H), 4.04 (br. s, 1H), 3.06 (s, 6H) ppm; ESI-MS m/z calcd for C15H16N2O: 240. 3004. found 241.2071 [M+1].
Name
compound 4
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

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